Confluentin
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Overview
Description
Confluentin is a naturally occurring compound that has been identified in various species of fungi, particularly in the polypore Albatrellus flettii . It is known for its antimicrobial properties and has shown potential in inhibiting the growth of certain human tumor cell lines . The compound has a molecular formula of C22H30O2 and a molecular weight of 326.47 g/mol .
Mechanism of Action
- This compound induces apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in SW480 human colon cancer cells .
- IMP1 regulates KRAS mRNA expression, and this compound disrupts this interaction by binding to the KH1&2 di-domains of IMP1 .
- The downstream effects involve down-regulation of KRAS expression , which impacts cell growth, proliferation, and survival .
- Unfortunately, specific ADME (absorption, distribution, metabolism, and excretion) properties of this compound are not well-documented in the available literature .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Confluentin plays a crucial role in biochemical reactions, particularly in its interaction with the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1). This compound inhibits the physical interaction between KRAS RNA and IMP1, which is essential for the oncogenic function of IMP1 . This inhibition occurs through binding to the KH1 and KH2 di-domains of IMP1, preventing the KRAS RNA from binding to IMP1 .
Cellular Effects
This compound has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in SW480 human colon cancer cells . It down-regulates KRAS expression, which is crucial for the proliferation of cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between KRAS RNA and IMP1 .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the interaction between KRAS RNA and IMP1 by binding to the KH1 and KH2 di-domains of IMP1 . This inhibition prevents the KRAS RNA from binding to IMP1, thereby down-regulating KRAS expression and inducing apoptosis in cancer cells . This compound does not bind directly to KRAS RNA, distinguishing its mechanism from other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound remains stable and retains its bioactivity over extended periods, making it a reliable compound for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between KRAS RNA and IMP1 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the expression of oncogenes such as KRAS. It interacts with enzymes and cofactors that modulate the metabolic flux and metabolite levels within cells . The inhibition of IMP1-KRAS RNA interaction by this compound affects the downstream metabolic pathways, leading to reduced cancer cell proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by its interactions with these transporters, which facilitate its movement to target sites where it exerts its bioactivity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IMP1 and KRAS RNA . This localization is crucial for its activity, as it needs to be in proximity to its target biomolecules to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Confluentin can be synthesized through bioassay-guided fractionation, mass spectrometry, and nuclear magnetic resonance techniques . The compound is typically isolated from the ethanol extracts of the fruiting bodies of Albatrellus flettii .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, such as the aforementioned fungi .
Chemical Reactions Analysis
Types of Reactions: Confluentin undergoes various chemical reactions, including oxidation and reduction. It has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in human colon cancer cells .
Common Reagents and Conditions: The compound is often studied in the presence of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 for in vivo formulations .
Major Products Formed: The primary products formed from the reactions involving this compound are related to its ability to inhibit the interaction between KRAS RNA and insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) .
Scientific Research Applications
Confluentin has a wide range of scientific research applications:
Comparison with Similar Compounds
Grifolin: Another compound isolated from Albatrellus flettii, known for its anti-cell viability properties.
Neogrifolin: Similar to confluentin, neogrifolin also exhibits anticancer properties and is isolated from the same fungal source.
Uniqueness: this compound is unique in its specific inhibition of the IMP1-KRAS RNA interaction, a mechanism not commonly observed in other similar compounds . This unique mechanism makes it a promising candidate for further research in cancer treatment.
Properties
CAS No. |
585534-03-8 |
---|---|
Molecular Formula |
C22H30O2 |
Appearance |
Oil |
Origin of Product |
United States |
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